3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
Overview
Description
3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as TAK-659, is a small-molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It belongs to a class of compounds known as kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.
Mechanism of Action
3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one exerts its therapeutic effects by inhibiting the activity of specific kinases involved in cellular signaling pathways. In particular, it has been shown to inhibit the activity of BTK, which is a key mediator of B-cell receptor signaling in B-cell malignancies. By blocking BTK activity, 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. In preclinical studies, it has demonstrated anti-tumor activity in various cancer models, including B-cell malignancies and solid tumors. 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has also been shown to have immunomodulatory effects, including the ability to reduce inflammation and autoimmune responses.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one is its potent inhibitory activity against several kinases, which makes it a promising candidate for therapeutic development in various diseases. However, one limitation is that its specificity for certain kinases may limit its effectiveness in treating other diseases that involve different signaling pathways.
Future Directions
There are several future directions for research on 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, including:
1. Clinical trials to evaluate its safety and efficacy in treating various diseases, including cancer and autoimmune disorders.
2. Studies to identify biomarkers that can predict patient response to 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one therapy.
3. Development of combination therapies that can enhance the therapeutic effects of 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one.
4. Studies to investigate the potential of 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one in treating other diseases that involve different signaling pathways.
In conclusion, 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one is a small-molecule kinase inhibitor that has shown promise in preclinical studies for its potential therapeutic applications in various diseases. Its potent inhibitory activity against several kinases makes it a promising candidate for further research and development. However, more studies are needed to evaluate its safety and efficacy in clinical trials and to identify biomarkers that can predict patient response to therapy.
Scientific Research Applications
3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has demonstrated potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3, which are involved in cellular signaling pathways that regulate cell growth and survival.
properties
IUPAC Name |
3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)12-19-7-9-20(10-8-19)17(21)15-11-14-5-3-4-6-16(14)23-18(15)22/h3-6,11H,1,7-10,12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAWATPIVDULLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.